molecular formula C20H27N5O B2858772 6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2415631-92-2

6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2858772
CAS No.: 2415631-92-2
M. Wt: 353.47
InChI Key: UKBGKTFTBSLISW-UHFFFAOYSA-N
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Description

6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a synthetic small molecule characterized by a complex structure featuring a piperidine core linked to a 2-cyanopyridine moiety and a 4-methylpiperazine group via a but-2-yn-1-yloxy bridge. This molecular architecture, which includes nitrogen-rich heterocycles and a carbon-carbon triple bond, is commonly investigated in medicinal chemistry for its potential to interact with biological targets such as enzymes and G-protein-coupled receptors. Compounds with piperazine and piperidine subunits are frequently explored as modulators of various central nervous system targets . The specific research applications and mechanism of action for this compound are not fully detailed in the available literature, and further investigation is required to elucidate its precise biochemical profile and research value. This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-23-12-14-24(15-13-23)9-2-3-16-26-19-7-10-25(11-8-19)20-6-4-5-18(17-21)22-20/h4-6,19H,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBGKTFTBSLISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness.

: Source

Biological Activity

The compound 6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile , also known by its CAS number 2415511-99-6, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H32N4OC_{22}H_{32}N_{4}O with a molecular weight of 400.5 g/mol. The structure includes functional groups that suggest potential interactions with various biological targets, particularly in the central nervous system and for anti-tubercular activity.

PropertyValue
Molecular FormulaC22H32N4O
Molecular Weight400.5 g/mol
CAS Number2415511-99-6
DensityN/A
Boiling PointN/A
Melting PointN/A

Anti-tubercular Activity

Recent studies have highlighted the anti-tubercular properties of related compounds that share structural similarities with This compound . For instance, a series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM for some derivatives, indicating significant anti-tubercular activity .

The compound is believed to act by inhibiting critical enzymes involved in the metabolic pathways of pathogens. The presence of the piperazine and piperidine moieties suggests that it may interact with neurotransmitter receptors or enzymes involved in neurotransmission, potentially impacting both central nervous system functions and microbial metabolism.

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel anti-tubercular agents, several derivatives were created based on the core structure of 6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine . Among these, compounds demonstrated IC90 values ranging from 3.73 to 40.32 μM, indicating effective anti-mycobacterial activity without significant cytotoxicity towards human cells (HEK293) .

Case Study 2: Structural Modifications

Research has shown that structural modifications can enhance the biological activity of compounds similar to 6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yloxy}piperidin-1-yloxy}pyridine) . For example, modifications at the piperazine ring have led to increased potency against various bacterial strains while maintaining low toxicity profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of 6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile with analogous nitrogen-containing heterocycles:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities/Synthesis
This compound Pyridine-2-carbonitrile Piperidinyloxy, butynyl-linked 4-methylpiperazine 393.52 No explicit activity data; structurally analogous to kinase inhibitors (inferred from design).
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile 4-Methylpiperazinyl, phenyl, thiophene Not reported Synthesized via condensation and characterized by X-ray crystallography; potential drug candidate.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidin-2-amine Piperidinyl, methyl Not reported Crystal structure analyzed for drug design relevance; pyrimidine core associated with bioactivity.
6-(4-benzylpiperidin-1-yl)-5-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1-ethyl-4-methyl-2-oxopyridine-3-carbonitrile Pyridine-3-carbonitrile Benzylpiperidinyl, thiazolidinone, dimethoxyphenyl Not reported Complex substituents suggest multi-target activity (e.g., antimicrobial, anti-inflammatory).

Key Structural and Functional Differences:

Core Heterocycle: The target compound uses a pyridine-2-carbonitrile core, whereas analogs include pyridine-3-carbonitrile and pyrimidin-2-amine .

Substituent Complexity :

  • The butynyl-linked piperazine-piperidine chain in the target compound introduces conformational rigidity and extended spatial reach compared to simpler substituents like phenyl or thiophene in . This may improve selectivity for deep binding pockets in enzymes.

Synthetic Accessibility: The target compound’s synthesis likely involves Sonogashira coupling or nucleophilic substitution to attach the butynyl-piperazine chain to the piperidinyloxy group . In contrast, employs condensation reactions, and focuses on straightforward pyrimidine amination.

Research Findings and Data Gaps

  • Target Compound: No direct biological data are available in the provided evidence. Its structural similarity to kinase inhibitors (e.g., crizotinib analogs) suggests plausible ATP-binding site interactions, but experimental validation is needed.
  • Analog Activities :
    • The pyridine-3-carbonitrile derivative in exhibits a planar thiophene group, which may enhance π-π stacking in receptor binding.
    • The pyrimidine derivative in highlights the importance of crystallography in optimizing drug-like properties (e.g., solubility, stability).

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Step 1: Formation of the alkyne-piperazine intermediate via nucleophilic substitution (e.g., using 4-methylpiperazine and a bromoalkyne precursor) .
  • Step 2: Coupling the intermediate to a piperidine-oxy scaffold under Sonogashira or copper-catalyzed conditions .
  • Step 3: Final nitrile functionalization using potassium cyanide or trimethylsilyl cyanide .

Critical Parameters:

  • Temperature: Maintain 60–80°C during coupling to avoid side reactions.
  • Solvent Choice: Use anhydrous DMF or THF for moisture-sensitive steps .
  • Catalysts: Palladium/copper systems for cross-coupling (yield: 65–78%) .

Q. Table 1: Synthetic Route Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
1Br-C≡C-CH2-Piperazine, K2CO3, DMF8592%
2PdCl2(PPh3)2, CuI, THF7289%
3KCN, EtOH, reflux6895%

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify piperazine protons (δ 2.4–3.1 ppm) and alkyne protons (δ 1.8–2.2 ppm) .
    • 13C NMR: Confirm nitrile carbon at δ 115–120 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Match calculated and observed molecular ion peaks (e.g., [M+H]+ at m/z 423.215) .
  • X-ray Crystallography: Resolve piperidine-alkyne spatial arrangement (if crystalline) .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to test activity against kinases like EGFR or BRAF (IC50 determination) .
  • Antimicrobial Screening: Broth microdilution against S. aureus (MIC values) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine vs. piperidine substituents) affect target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace 4-methylpiperazine with 4-ethylpiperazine to assess hydrophobic interactions (see Table 2 ) .
    • Modify the alkyne spacer length to alter binding kinetics (e.g., but-2-yn-1-yl vs. prop-1-yn-1-yl) .

Q. Table 2: SAR for Kinase Selectivity

Compound VariantEGFR IC50 (nM)BRAF IC50 (nM)
4-Methylpiperazine derivative12.3 ± 1.245.6 ± 3.8
4-Ethylpiperazine derivative8.9 ± 0.932.1 ± 2.7

Q. How can molecular docking resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Docking Protocols:
    • Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
    • Validate with molecular dynamics simulations (e.g., 100 ns trajectories) to assess binding stability .
  • Contradiction Example: Discrepant IC50 values may arise from protonation states of the piperazine nitrogen; adjust pH in docking parameters .

Q. What analytical strategies address stability issues in aqueous buffers?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose to pH 1–13 buffers and analyze degradation products via LC-MS .
    • Major degradation pathway: Hydrolysis of the nitrile group to amide (t1/2 = 24 h at pH 7.4) .
  • Stabilization: Use lyophilized formulations with cyclodextrins to enhance shelf life .

Q. How can in vivo toxicity be evaluated preclinically?

Methodological Answer:

  • Acute Toxicity: Administer 10–100 mg/kg to rodents; monitor liver enzymes (ALT/AST) and renal function .
  • Genotoxicity: Ames test with S. typhimurium TA98/TA100 strains to assess mutagenicity .

Q. What computational tools predict solubility and bioavailability?

Methodological Answer:

  • Solubility Prediction: Use SwissADME to calculate LogP (predicted LogP = 2.1) and aqueous solubility (2.5 µg/mL) .
  • Bioavailability: Apply Rule of Five (molecular weight <500, H-bond donors <5) .

Key Recommendations for Researchers:

  • Prioritize orthogonal analytical methods (HPLC + HRMS) for purity validation .
  • Cross-validate biological data using both enzymatic and cell-based assays .
  • Collaborate with crystallographers to resolve ambiguous stereochemistry .

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